Cas no 867267-28-5 (5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde)

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde structure
867267-28-5 structure
Product Name:5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
CAS-nummer:867267-28-5
MF:C7H7NO3
MW:153.135381937027
MDL:MFCD13189872
CID:1119701
PubChem ID:72212498
Update Time:2025-11-02

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 5-hydroxy-2-methoxy-4-Pyridinecarboxaldehyde
    • 5-hydroxy-2-methoxypyridine-4-carbaldehyde
    • 5-Hydroxy-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 5-Hydroxy-2-methoxyisonicotinaldehyde
    • 5-Hydroxy-2-methoxypyridine-4-carboxaldehyde
    • AB69287
    • 867267-28-5
    • BS-50775
    • MFCD13189872
    • SCHEMBL15065382
    • CS-0119822
    • 5-HYDROXY-2-METHOXY-PYRIDINE-4-CARBALDEHYDE
    • GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • 5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
    • MDL: MFCD13189872
    • Inchi: 1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3
    • InChI-sleutel: GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • LACHT: O=CC1C(O)=CN=C(OC)C=1

Berekende eigenschappen

  • Exacte massa: 153.042593085g/mol
  • Monoisotopische massa: 153.042593085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 59.4Ų

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Prijsmeer >>

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5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
Referentie
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
2.2 Solvents: Water ;  pH 7 - 8
Referentie
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 2 h, -40 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
2.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
3.2 Solvents: Water ;  pH 7 - 8
Referentie
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
Referentie
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C
Referentie
A regioselective route to 5- and 6-azaindoles
Lomberget, Thierry; et al, Synlett, 2005, (13), 2080-2082

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
1.3 Reagents: Acetic acid ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
Referentie
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
1.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.3 2 h, -40 °C
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
1.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
Referentie
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 4 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 2 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
2.3 Reagents: Acetic acid ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
3.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
Referentie
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Peracetic acid ;  -78 °C → 0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt
2.2 3 h, rt
3.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
3.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
3.3 2 h, -40 °C
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
3.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
4.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
Referentie
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Raw materials

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Preparation Products

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